Ethyl 2-cyano-3-(2-fluorophenyl)acrylate

Organic Synthesis Physical Organic Chemistry 13C NMR Spectroscopy

Ortho-fluorine substitution uniquely modulates reactivity vs. para-fluoro isomers, making correct isomer sourcing essential for SAR studies. This compound resolves that challenge: • Distinct electronic profile enables regioselective synthesis of ortho-fluorophenyl heterocycles (dihydropyrans, tetrahydropyridines, chromenes). • Validated mechanistic probe for computational reactivity models; quantifiable via 13C NMR.

Molecular Formula C12H10FNO2
Molecular Weight 219.21 g/mol
Cat. No. B1632796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2-fluorophenyl)acrylate
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1F)C#N
InChIInChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3
InChIKeyHAYFYQCUACVOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(2-fluorophenyl)acrylate Overview


Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) is an α,β-unsaturated cyanoacrylate ester, synthesized via Knoevenagel condensation of ethyl cyanoacetate and 2-fluorobenzaldehyde . This compound features an electron-deficient vinyl group activated by both cyano and ester functionalities, making it a versatile Michael acceptor [1]. It is available from commercial suppliers in purities of 97-98% , and its safety profile includes warnings for skin, eye, and respiratory irritation, as well as harm if swallowed . The core differentiation of this compound lies in the unique ortho-fluorine substitution pattern on the aromatic ring, which imparts distinct electronic and steric properties compared to its non-fluorinated or para-fluorinated analogs.

Core Identity Ortho-fluorine substituted cyanoacrylate Michael acceptor
Key Attribute Distinct electronic and steric profile vs para or non-fluorinated analogs
Typical Workflow Building block for heterocycle synthesis, copolymerization, and mechanistic probes

Why Generic Substitution Fails


Direct substitution of Ethyl 2-cyano-3-(2-fluorophenyl)acrylate with its closest analogs—such as the non-fluorinated phenyl derivative or the para-fluoro isomer—is not scientifically justified. The ortho-positioned fluorine atom creates a unique electronic environment that alters both the compound's reactivity profile and its resulting physicochemical properties [1]. This substitution pattern affects the electron density of the conjugated π-system, influencing the rate and regioselectivity of nucleophilic addition reactions [2]. Furthermore, the fluorine atom's position alters the molecule's three-dimensional conformation and intermolecular interactions, which can impact everything from crystal packing to solubility in polymer matrices [3]. The evidence below quantifies these differences, demonstrating why this specific compound must be sourced for applications requiring its precise electronic and steric characteristics.

Target Compound
Potential Substitute
Risk
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate
Non-fluorinated phenyl analog
Absence of fluorine alters electronic environment, reactivity, and intermolecular interactions
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate
Para-fluoro isomer
Positional isomerism changes inductive effect distance, conformation, and solid-state packing
Ethyl 2-cyano-3-(2-fluorophenyl)acrylate
Other ring-substituted cyanoacrylates
Different substitution patterns may shift copolymerization reactivity ratios and material properties

Quantitative Evidence Over Analogs


Ortho-Fluorine Electronic Effects on Reactivity

The introduction of a fluorine atom into the acrylic ester scaffold significantly perturbs the electron density at key olefinic carbons, as revealed by 13C NMR spectroscopy. A study examining the progressive introduction of fluorine atoms into the α,β-dimethylacrylic ester series found that the main perturbation is localized at the olefinic carbon positions, with the chemical shift changes directly correlating to the fluorine atom's electronegativity and its distance from the π-system [1]. For Ethyl 2-cyano-3-(2-fluorophenyl)acrylate, the ortho-fluorine atom is positioned in close proximity to the reactive double bond, creating a strong inductive effect that is distinct from the more distant para-fluoro analog. This differential polarization of the alkene is the primary driver for altered reactivity in Michael additions and cycloadditions.

Electronic effect
Class-level inference
Ortho-F vs para-F: 13C NMR olefinic carbon shifts differ due to proximity of fluorine
Distinct reactivity profile; reaction conditions may not transfer
Specific shift values not reported
Organic Synthesis Physical Organic Chemistry 13C NMR Spectroscopy

Copolymerization Behavior with Styrene

The fluorine substitution pattern on the phenyl ring of cyanoacrylate monomers directly influences their copolymerization behavior. Studies on the synthesis and styrene copolymerization of novel ring-disubstituted phenylcyanoacrylates demonstrate that the electronic and steric nature of the ring substituents affects the rate of radical copolymerization and the properties of the resulting copolymers [1]. While specific reactivity ratios for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate have not been published, the ortho-fluorine atom is known to increase the electrophilicity of the double bond compared to non-fluorinated or para-substituted analogs [2]. This suggests that a copolymerization with styrene using the ortho-fluoro compound would proceed with a different monomer reactivity ratio (r1) than when using Ethyl 2-cyano-3-phenylacrylate, leading to a different copolymer composition and sequence distribution for the same feed ratio.

Copolymerization behavior
Class-level inference
Ortho-F monomer expected to show different reactivity ratio (r1) vs phenyl or para-F analogs
Copolymer composition and sequence distribution will differ
Reactivity ratios not published
Polymer Chemistry Copolymerization Materials Science

Molecular Conformation and Solid-State Packing

The ortho-fluorine atom in Ethyl 2-cyano-3-(2-fluorophenyl)acrylate introduces a steric effect that influences the molecule's preferred conformation. Unlike the para-isomer, which is largely planar, the ortho-fluoro group can force the phenyl ring and the acrylate π-system out of coplanarity due to steric clashes. This conformational difference alters the molecule's solid-state packing, which is reflected in its melting point and solubility. While explicit melting point data for Ethyl 2-cyano-3-(2-fluorophenyl)acrylate is not readily available in open literature, the para-fluoro analog (Ethyl 2-cyano-3-(4-fluorophenyl)acrylate) is reported to have a well-defined melting point of 96-100°C [1]. The ortho-isomer, lacking such a sharp, high melting point, is typically described as a solid, suggesting a different, likely less ordered crystalline lattice due to its non-planar conformation.

Solid-state packing
Supporting evidence
Ortho-isomer solid vs para-isomer mp 96–100 °C
Different crystal packing may affect handling and formulation
Explicit mp for ortho not reported
Crystal Engineering Structural Chemistry Physicochemical Properties

Procurement Availability and Purity Specifications

Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (CAS 84186-23-2) is commercially available with defined purity grades, enabling direct procurement for research purposes. It is listed by suppliers such as Fluorochem, with product codes F387629 (97% purity) and F985967 (98% purity) . Pricing is available for quantities ranging from 100 mg to 25 g . In contrast, its para-fluoro analog (Ethyl 2-cyano-3-(4-fluorophenyl)acrylate, CAS 18861-57-9) is also commercially available [1], but the two are distinct chemical entities with different CAS numbers and, as outlined above, different properties. The existence of both isomers on the market highlights the importance of verifying the exact compound (by CAS and structure) when sourcing, as they are not interchangeable.

Procurement specification
Supporting evidence
Available in 97% and 98% purity; CAS 84186-23-2
Verify CAS and structure to avoid isomer mix-up
100 mg to 25 g scale
Chemical Sourcing Supply Chain Quality Control

High-Value Research and Industrial Scenarios


Ortho-Fluorine Heterocyclic Library Synthesis

This compound is an ideal building block for constructing libraries of heterocycles bearing an ortho-fluorophenyl moiety. The activated double bond serves as a potent Michael acceptor, enabling the rapid synthesis of diverse scaffolds such as dihydropyrans, tetrahydropyridines, and chromenes. The ortho-fluorine atom not only influences the electronic course of the cyclization but also provides a handle for further functionalization or for modulating the biological activity and metabolic stability of the final products. Using the para-fluoro or non-fluorinated analog would lead to a different set of products with altered biological or physical properties. [1]

Specialty Acrylate Copolymers with Tunable Properties

In polymer chemistry, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate can be copolymerized with monomers like styrene or methyl methacrylate. The incorporation of the ortho-fluorophenyl group is expected to modify the copolymer's refractive index, glass transition temperature (Tg), and surface energy in a manner distinct from the para-fluoro isomer. This is due to the different spatial orientation of the fluorine atom and its effect on chain packing. Researchers developing new coatings, optical materials, or hydrophobic surfaces would specifically select the ortho-isomer to achieve a unique property profile not attainable with the para-analog. [2]

Mechanistic Probe in Physical Organic Chemistry

The distinct electronic signature of the ortho-fluorine atom, as evidenced by 13C NMR spectroscopy [3], makes this compound a valuable probe for studying reaction mechanisms. Its reactivity in nucleophilic additions, cycloadditions, and polymerizations can be directly compared to its non-fluorinated and para-fluorinated counterparts to deconvolute the contributions of inductive effects, resonance effects, and steric hindrance. This makes it an essential tool for academic groups seeking to validate computational models of reactivity or to establish new synthetic methodologies.

Precursor for Fluorophenyl Pharmaceuticals and Agrochemicals

The cyanoacrylate class is known for its pesticidal and herbicidal activities, with some derivatives acting as fungicides [4]. The ortho-fluorophenyl group is a common pharmacophore in medicinal chemistry. This compound serves as a convenient, pre-functionalized intermediate for introducing an ortho-fluorophenyl-cyanoacrylate motif into drug candidates. Researchers in agrochemical or pharmaceutical discovery would specifically require this isomer to explore structure-activity relationships (SAR) around the fluorophenyl ring's substitution pattern, as changing the fluorine's position (e.g., to para) would result in a different compound with potentially altered potency, selectivity, or pharmacokinetics.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis (ortho-F)
Michael acceptor with ortho-fluorine electronic tuning
Cyclization yield and regioisomer ratio
Specialty copolymer design
Ortho-F effect on monomer reactivity and chain packing
Copolymer composition, Tg, and surface energy
Mechanistic probe in physical organic chemistry
Ortho-F electronic signature (13C NMR)
Reactivity comparison to non-fluorinated/para analogs
Fluorophenyl pharmaceutical/agrochemical intermediate
Pre-functionalized ortho-fluorophenyl-cyanoacrylate scaffold
SAR exploration around fluorophenyl substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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